molecular formula C20H16N4O3S2 B2474622 N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide CAS No. 868974-21-4

N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide

Cat. No. B2474622
CAS RN: 868974-21-4
M. Wt: 424.49
InChI Key: KSMYXTBPXQVMSJ-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an amide group (-CONH2), a thiadiazole ring, and a furan ring. The presence of these functional groups could potentially give this compound a variety of chemical properties and reactivities .


Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the presence of the aromatic rings (furan and naphthalene). The electron-donating amino group and electron-withdrawing amide group could potentially have interesting effects on the electronic structure of the molecule .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the amide group can participate in hydrolysis reactions, and the furan ring can undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group could make this compound soluble in polar solvents .

Scientific Research Applications

Synthesis and Characterization

Research has been dedicated to synthesizing derivatives of naphtho[2,1-b]furan, focusing on their potential pharmacological applications. For instance, studies have demonstrated the synthesis of various derivatives through complex chemical processes, aiming at evaluating their biological activities (Vagdevi, Vaidya, Latha, & Padmashali, 2006; Ravindra, Vagdevi, & Vaidya, 2008). These studies lay the groundwork for understanding the compound's chemical behavior and potential for therapeutic use.

Antimicrobial and Antifungal Activities

Several studies have synthesized derivatives of naphtho[2,1-b]furan and evaluated their antimicrobial and antifungal activities. Compounds synthesized from naphtho[2,1-b]furan have shown promising results against various bacteria and fungi, indicating their potential as antimicrobial and antifungal agents (Kumaraswamy, Mathias, Chandrashekhar, & Vaidya, 2006; Ameen & Qasir, 2017). These findings suggest that derivatives of N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide could be explored further for their use in treating infectious diseases.

Antifibrotic and Anticancer Activity

Research into the antifibrotic and anticancer activities of amino(imino)thiazolidinone derivatives, which share structural similarities with this compound, has identified several compounds with significant potential. These compounds have been found to reduce the viability of fibroblasts without exhibiting anticancer effects, highlighting a selective approach towards antifibrotic therapy (Kaminskyy, den Hartog, Wojtyra, Lelyukh, Gzella, Bast, & Lesyk, 2016). The study provides a foundation for further exploration into the therapeutic potential of such derivatives in treating fibrosis and possibly cancer.

These studies collectively underscore the versatility and potential of this compound and its derivatives in scientific research, particularly in developing new therapeutic agents with antimicrobial, antifungal, antifibrotic, and anticancer activities.

For detailed insights, you can explore the following sources:

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound is intended to be a drug, it could interact with biological targets in a variety of ways depending on its structure and functional groups .

properties

IUPAC Name

N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O3S2/c25-17(21-11-16-6-3-9-27-16)12-28-20-24-23-19(29-20)22-18(26)15-8-7-13-4-1-2-5-14(13)10-15/h1-10H,11-12H2,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSMYXTBPXQVMSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=NN=C(S3)SCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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